3-fluoro-N-(2-methyl-1,2,4-triazol-3-yl)benzamide
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Overview
Description
3-fluoro-N-(2-methyl-1,2,4-triazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a triazole moiety, which is a five-membered ring containing three nitrogen atoms. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methyl-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced into the benzene ring through electrophilic fluorination reactions. Common reagents for this step include N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling of the Triazole and Benzamide Moieties: The final step involves coupling the triazole intermediate with a fluorinated benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield. Microwave irradiation has been shown to be effective for a wide variety of organic reactions, including cyclization and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-methyl-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: The benzamide moiety can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the triazole ring.
Scientific Research Applications
3-fluoro-N-(2-methyl-1,2,4-triazol-3-yl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has been investigated for its potential as a pharmacological agent.
Materials Science: The unique structural features of this compound make it of interest in the development of new materials with specific properties, such as enhanced thermal stability or electronic conductivity.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-methyl-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, triazole derivatives have been shown to inhibit α-glucosidase, a crucial enzyme involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have similar structural features and biological activities.
Fluorinated Benzamides: Other fluorinated benzamides, such as 3-fluoro-N-(2-methyl-1,2,4-triazol-3-yl)benzamide, share similar chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorinated benzene ring and a triazole moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-fluoro-N-(2-methyl-1,2,4-triazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c1-15-10(12-6-13-15)14-9(16)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHPKZUNNIITBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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